Compound Description: Epirimil is a promising anticonvulsant agent that has been studied for its in vivo pharmacological activity. It has been proven to exhibit prominent anticonvulsant activity in rat models of pentylenetetrazol (PTZ)-induced seizures and mouse models of maximal electroshock (MES)-induced seizures. Epirimil also shows low toxicity (class IV) and has minimal effects on the animals’ psycho-emotional activity or anxiety levels based on the open field test. []
5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryaminopyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine) and 1,2-bis(pyrimido[5,4-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)ethane
Compound Description: These compounds are derivatives of pyrimidine with various tertiary amine substitutions and are studied for their potential to inhibit 15-lipoxygenase (15-LO). Specifically, the compounds with 1-methylpiperazine and 1-ethylpiperazine substitutions showed the best IC50 values for 15-LO inhibition (4.15 and 2.9 μM, respectively). []
Compound Description: This compound is a fused pyrimidine derivative investigated for its potential as a tyrosine kinase and thymidylate synthase inhibitor. It exhibited promising antioxidant activity and cytotoxic activity against MCF-7 cancer cell lines. []
Compound Description: This class of compounds, encompassing various derivatives with different substitutions on the phenyl ring, are also fused pyrimidine derivatives studied for their cytotoxic activity. These compounds exhibited promising results against Hep G2 and Hela cell lines. []
N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]benzoyl]-l-glutamic acid (Compound 4) and N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-chlorobenzoyl]-l-glutamic acid (Compound 5)
Compound Description: Compounds 4 and 5 are classical 6-5 ring-fused analogues designed as thymidylate synthase (TS) inhibitors and antitumor agents. They exhibit potent inhibition of human TS with IC50 values of 54 nM and 51 nM, respectively, surpassing the potencies of Pemetrexed disodium (PDDF), ZD1694, and LY231514. Notably, these compounds are not substrates for human folylpoly-gamma-glutamate synthetase (FPGS) and show growth inhibitory activity against various tumor cell lines, including CCRF-CEM cells. []
Compound Description: This class of compounds, featuring a 1,2,3,4-tetrahydropyrimidine ring linked to an oxadiazole and a substituted pyridine ring, were synthesized using a microwave irradiation method and screened for their antimicrobial and antituberculosis activities. Some compounds demonstrated potent antimicrobial activity against various bacterial and fungal strains and good antituberculosis activity against the Mycobacterium tuberculosis H37Rv strain. []
Compound Description: Compound 2 is a classical antifolate compound designed as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), with potential as an antitumor agent. Its structure features a thieno[2,3-d]pyrimidine ring linked to a benzoyl-L-glutamic acid moiety via a thioether bond. It exhibits potent dual inhibition of human TS (IC50 = 54 nM) and human DHFR (IC50 = 19 nM), and shows nanomolar GI50 values against various tumor cell lines in vitro. Its 6-ethyl substitution significantly enhances potency and broadens the spectrum of tumor inhibition compared to its 6-methyl analogue. []
Compound Description: Compounds 1-8 are a series of novel, nonclassical antifolate compounds designed as potential inhibitors of dihydrofolate reductases (DHFRs). They feature a pyrrolo[2,3-d]pyrimidine core with varying anilinomethyl substitutions at the 5-position. These compounds exhibit significant selectivity against Toxoplasma gondii DHFR compared to rat liver DHFR. []
Compound Description: Compound 9 is a classical antifolate analogue designed as a DHFR inhibitor and antitumor agent. It features a pyrrolo[2,3-d]pyrimidine core linked to a benzoyl-L-glutamic acid moiety via an aminomethyl bridge. Compound 9 exhibits comparable inhibitory activity to methotrexate (MTX) against the growth of various human leukemia and squamous cell carcinoma cell lines. []
N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-benzoyl]-L-glutamic acid (Compound 5) and 2-amino-6-methyl-5-(pyridin-4-ylthio)-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidine (Compound 6)
Compound Description: These compounds, a classical (Compound 5) and a nonclassical (Compound 6) analogue, are designed as thymidylate synthase (TS) inhibitors and antitumor agents. They are based on a pyrrolo[2,3-d]pyrimidine core with a thioether linkage at the 5-position connecting to either a benzoyl-L-glutamic acid moiety (Compound 5) or a pyridin-4-yl group (Compound 6). Compound 5 is a potent inhibitor of both human and bacterial TS, whereas Compound 6 is less potent against human TS and significantly less potent against bacterial TS. Compound 5 is neither a substrate nor an inhibitor of human FPGS, and it shows cytotoxicity against various tumor cell lines, including FPGS-deficient sublines. []
Compound Description: These compounds represent a series of novel pyrimidines and dihydropyrimidines investigated as potential inhibitors of NTPDase activity. Compound 2b, a trihalomethyl-substituted pyrimidine, was the most potent noncompetitive inhibitor with Ki values of 0.18 mM for ATP and 0.55 mM for ADP. Compounds 3a, 6a, and 9 also displayed inhibitory activity against NTPDase, with varying potencies for ATP and ADP hydrolysis. []
(3aR, 9bS)-N- benzamide (S33084) and 2(R,S)-(di-n-propylamino)-6-(4-methoxyphenylsulfonyl methyl)-1,2,3,4-tetrahydronaphthalene (GR218,231)
Compound Description: S33084 and GR218,231 are benzopyranopyrrole and tetrahydronaphthalene derivatives, respectively, investigated for their antagonist activity at dopamine D3 receptors (D3R). S33084 exhibits high affinity (pKi = 9.6) for cloned human hD3 receptors, with a 100-fold lower affinity for hD2 receptors and other receptors tested. It acts as a potent and competitive antagonist at hD3 receptors, blocking the suppressive influence of the D3 agonist PD128,907 on dopamine release and neuronal activity. GR218,231 also displays selective hD3 antagonist activity, albeit with lower potency compared to S33084. []
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione (Compound 3) and 3-(3-hydroxypropyl)-8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-1-prop-2-inylpurine-2,6-dione (Compound 6) and its phosphoric acid ester
Compound Description: Compounds 3 and 6, along with the phosphoric acid ester of Compound 6, are xanthine derivatives studied for their adenosine A2A receptor antagonist activity. They represent potential candidates for the prevention and/or treatment of atrial fibrillation. []
Tetratriacontane, 127-40-2, 6-O-Acetyl Nimbandiol, Rutin, Tiplasinin, Hyperoside, (±)-Nimocinolide, and Quercitrin
Compound Description: These compounds are derived from the leaf extracts of neem (Azadirachta indica), a plant known for its antiviral properties. They were virtually screened for their potential to interact with the NS1 protein of influenza virus. Molecular docking studies identified these compounds as having favorable binding affinities to conserved residues within the NS1 protein, suggesting their potential as antiviral agents against influenza. []
5-benzyl-3-isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one and 5-(2-chlorobenzyl)-3-isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Compound Description: These compounds are 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives initially investigated as inhibitors of human phosphodiesterase (hPDE) enzymes. They were repurposed and studied for their potential as antimalarial agents based on the structural homology between human and Plasmodium falciparum PDEs. Both compounds exhibited submicromolar IC50 values against Plasmodium falciparum growth. []
Compound Description: This compound is a 2-tetrahydropyranchromanone derivative developed as a potential antimalarial agent and inhibitor of human phosphodiesterase (hPDE) enzymes. It exhibited antiplasmodial activity (IC50 = 2.6-10 μM) and inhibitory activity against hPDE4 and hPDE1. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.